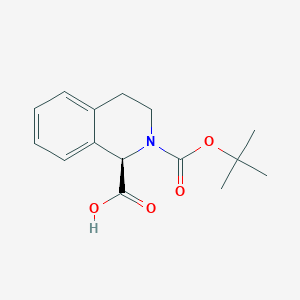
(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” has been reported. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been described .Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including derivatives of the specified compound, have been extensively studied for their therapeutic applications. The THIQ scaffold is recognized for its versatility in drug discovery, particularly in cancer and central nervous system (CNS) disorders. A review covering patents from 2010 to 2015 highlighted the significant success of THIQ derivatives in anticancer drug discovery, as well as their potential in treating infectious diseases and metabolic disorders. The US FDA approval of trabectedin for soft tissue sarcomas underscores the importance of this class in anticancer therapy (Singh & Shah, 2017).
Catalytic Non-Enzymatic Kinetic Resolution
The compound's structural motif is relevant in the field of asymmetric synthesis, particularly in the catalytic non-enzymatic kinetic resolution (KR) of racemic mixtures. This process is crucial for producing enantiopure compounds, a foundational aspect of medicinal chemistry. Advances in chiral catalysis have made it possible to achieve high enantioselectivity and yield, enhancing the efficiency of synthesizing biologically active molecules (Pellissier, 2011).
Bioactive Plant Compounds
Carboxylic acids, including those structurally related to the specified compound, exhibit a range of biological activities. A review of natural carboxylic acids and their derivatives highlighted their antioxidant, antimicrobial, and cytotoxic activities, underscoring the potential of these compounds in developing new pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).
Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants, which share functional groups with the compound , has provided insights into their environmental occurrence, human exposure, and toxicity. These studies are crucial for understanding the safety profiles of compounds derived from or related to tetrahydroisoquinolines and their use in food and pharmaceutical industries (Liu & Mabury, 2020).
Novel Carboxylic Acid Bioisosteres
The exploration of novel carboxylic acid bioisosteres, aiming to improve pharmacological profiles, highlights the ongoing innovation in drug design. Modifications of the carboxylic acid group can lead to compounds with enhanced metabolic stability, reduced toxicity, and better pharmacokinetics, demonstrating the critical role of functional group manipulation in medicinal chemistry (Horgan & O’Sullivan, 2021).
Propriétés
IUPAC Name |
(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRFKAFNRHBCH-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649643 |
Source


|
| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
151004-96-5 |
Source


|
| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)
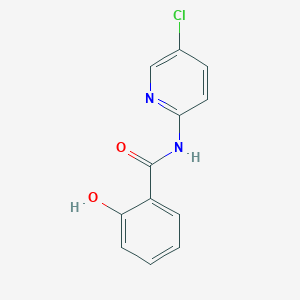

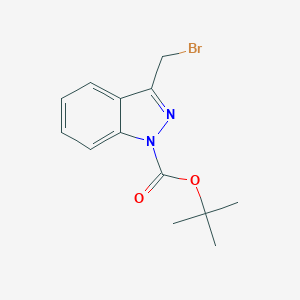
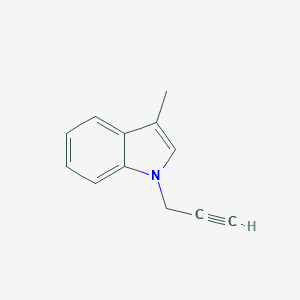
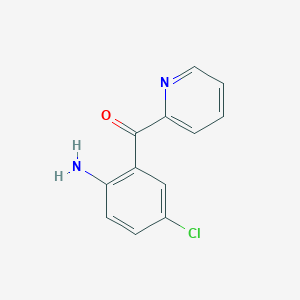
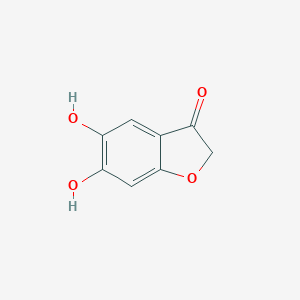

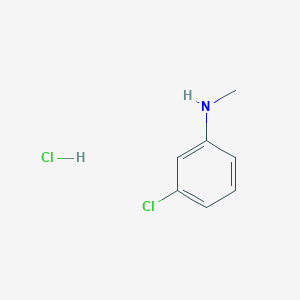
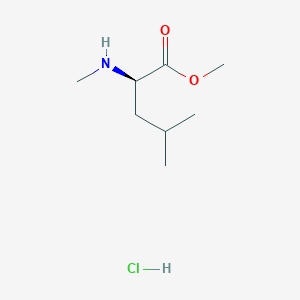
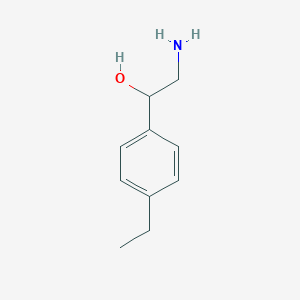
![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

